4-Aminomethyl-2'-ethoxy-biphenyl-2-ylamine
Overview
Description
4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
The synthesis of 4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amine group.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine can be compared with other similar compounds, such as:
4-Aminomethylbenzylalcohol: This compound has a similar amine group but lacks the ethoxy and biphenyl components, making it less versatile in certain applications.
4-Aminomethylphenol:
The uniqueness of 4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
5-(aminomethyl)-2-(2-ethoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-6-4-3-5-13(15)12-8-7-11(10-16)9-14(12)17/h3-9H,2,10,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRYPWGVCZGUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=C(C=C(C=C2)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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